5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid
Overview
Description
5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using catalysts like AuCl3 . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require moderate conditions and can yield various substituted isoxazoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using nitrile oxides and alkynes. The process is optimized for high yield and purity, often employing metal catalysts such as Cu(I) or Ru(II) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring .
Scientific Research Applications
5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar in structure but with a methyl group instead of an ethyl group.
3,5-Disubstituted isoxazoles: These compounds have different substituents at the 3 and 5 positions, offering varied chemical properties.
Uniqueness
5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-10-11(13(15)16)12(14-17-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLPLRALWNEQKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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